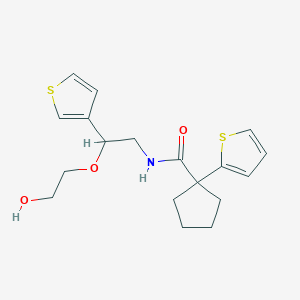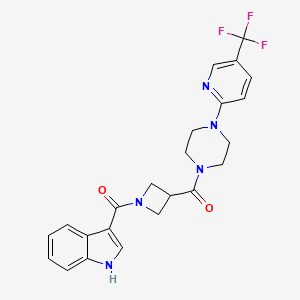
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Indole derivatives and imidazole containing compounds are synthesized through various methods. For instance, indole derivatives can be synthesized through electrophilic substitution due to excessive π-electrons delocalization . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of indole and imidazole moieties. Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole derivatives and imidazole containing compounds participate in a variety of chemical reactions. For instance, indole undergoes electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For instance, indole is crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceutical Development
Compounds with similar structures are often used as pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. They can be used in the development of new pharmaceuticals that target specific biological pathways or receptors .
Antibacterial and Antimicrobial Agents
Indole derivatives have been reported to show various biological activities, including antibacterial and antimicrobial properties. This makes them potential candidates for developing new treatments against bacterial infections .
Antitumor and Anticancer Research
Indole derivatives are also explored for their antitumor and anticancer properties. They may be used in research aimed at finding new therapies for treating different types of cancer .
Antiviral Research
Some indole derivatives have been studied for their antiviral activities, including potential treatments for HIV-1 and other viral infections .
Antitubercular Activity
Indole-based compounds have been investigated for their activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, which suggests potential applications in antitubercular drugs .
Synthetic Chemistry
The compound’s structure indicates potential use in synthetic chemistry as an intermediate or building block for more complex molecules. This could be useful in creating new materials or chemicals with specific desired properties .
Mechanism of Action
The mechanism of action of these compounds is largely dependent on their structure and the specific receptors they interact with. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2/c24-23(25,26)16-5-6-20(28-11-16)29-7-9-30(10-8-29)21(32)15-13-31(14-15)22(33)18-12-27-19-4-2-1-3-17(18)19/h1-6,11-12,15,27H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRDOCJQMMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

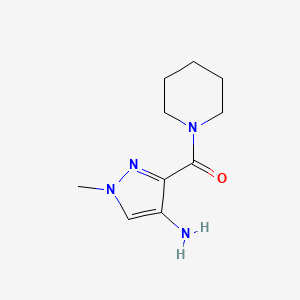
![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)
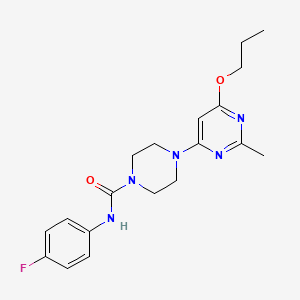

![2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B2978517.png)
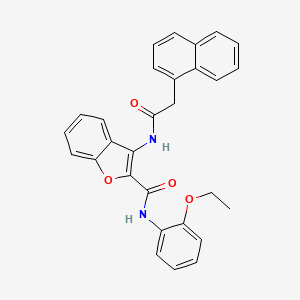
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)
![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)
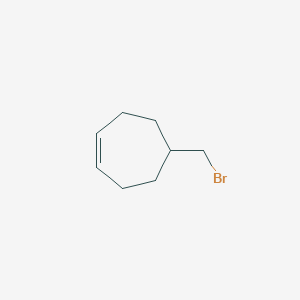
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)

